molecular formula C11H15N3O5S B13838186 ethyl (E)-2-(2-aminothiazol-4-yl)-2-(((isopropoxycarbonyl)oxy)imino)acetate

ethyl (E)-2-(2-aminothiazol-4-yl)-2-(((isopropoxycarbonyl)oxy)imino)acetate

Cat. No.: B13838186
M. Wt: 301.32 g/mol
InChI Key: ADUCMYAIZCYMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-({[(propan-2-yloxy)carbonyl]oxy}imino)acetate is a complex organic compound that features a thiazole ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-({[(propan-2-yloxy)carbonyl]oxy}imino)acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Formation of the Oximino Group: The oximino group is formed by reacting the corresponding ketone with hydroxylamine.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can target the oximino group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary amines.

    Substitution: Products depend on the nucleophile used, such as substituted thiazoles.

Scientific Research Applications

Ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-({[(propan-2-yloxy)carbonyl]oxy}imino)acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for antimicrobial and anti-inflammatory agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-({[(propan-2-yloxy)carbonyl]oxy}imino)acetate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetate
  • Ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate

Uniqueness

Ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-({[(propan-2-yloxy)carbonyl]oxy}imino)acetate is unique due to the presence of the propan-2-yloxycarbonyl group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H15N3O5S

Molecular Weight

301.32 g/mol

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-propan-2-yloxycarbonyloxyiminoacetate

InChI

InChI=1S/C11H15N3O5S/c1-4-17-9(15)8(7-5-20-10(12)13-7)14-19-11(16)18-6(2)3/h5-6H,4H2,1-3H3,(H2,12,13)

InChI Key

ADUCMYAIZCYMCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NOC(=O)OC(C)C)C1=CSC(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.